2,2-Dimethyl-5H-1,3-thiazole-4-carboxamide
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Overview
Description
2,2-Dimethyl-5H-1,3-thiazole-4-carboxamide is a heterocyclic organic compound belonging to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. This particular compound features a thiazole ring with a carboxamide group, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-5H-1,3-thiazole-4-carboxamide typically involves the reaction of acetylacetone with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The final product is obtained after purification steps such as recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and chromatographic techniques are often employed for purification.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
- Oxidation products include sulfoxides and sulfones.
- Reduction products include primary or secondary amines.
- Substitution products vary depending on the reagents used, leading to a wide range of functionalized thiazole derivatives.
Scientific Research Applications
2,2-Dimethyl-5H-1,3-thiazole-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly for its potential anticancer and anti-inflammatory activities.
Industry: It is used in the production of dyes, agrochemicals, and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5H-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways depend on the specific application, such as antimicrobial action through disruption of bacterial cell wall synthesis or anticancer effects through inhibition of cell proliferation pathways.
Comparison with Similar Compounds
2,4-Dimethylthiazole: Similar in structure but lacks the carboxamide group.
Thiazole-4-carboxamide: Similar but without the dimethyl substitution.
2-Methyl-5H-1,3-thiazole-4-carboxamide: Similar but with only one methyl group.
Uniqueness: 2,2-Dimethyl-5H-1,3-thiazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,2-dimethyl-5H-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-6(2)8-4(3-10-6)5(7)9/h3H2,1-2H3,(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJHSOCFWVGIQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(CS1)C(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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